Characterization of (3,5-Diiodo-Tyr1)-DTLET: Delta-Opioid Receptor Selectivity & Binding Dynamics
Characterization of (3,5-Diiodo-Tyr1)-DTLET: Delta-Opioid Receptor Selectivity & Binding Dynamics
Executive Summary
This technical guide details the pharmacological profile, molecular mechanism, and validation protocols for (3,5-Diiodo-Tyr1)-DTLET , a halogenated hexapeptide analog of the delta-selective agonist DTLET ([D-Thr², Leu⁵]enkephalin-Thr⁶).
While the parent compound DTLET is a gold-standard probe for the Delta Opioid Receptor (DOR) with nanomolar affinity, the introduction of two iodine atoms at the ortho positions of the Tyrosine-1 aromatic ring significantly alters its physicochemical properties. Specifically, 3,5-diiodination shifts the phenolic pKa from ~10.0 to ~6.4, resulting in ionization at physiological pH. This guide provides the experimental framework to evaluate how this structural modification impacts DOR selectivity versus Mu Opioid Receptor (MOR) binding, a critical consideration when using this compound as a "cold" standard for radio-iodinated assays or structural studies.
Part 1: Molecular Architecture & Pharmacophore
Structural Logic
The opioid pharmacophore requires a phenolic hydroxyl group on the N-terminal Tyrosine (Tyr1) to function as a hydrogen bond donor to the receptor (specifically interacting with His278 in MOR or equivalent residues in DOR).
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Parent Scaffold (DTLET): Tyr-D-Thr-Gly-Phe-Leu-Thr[1]
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D-Thr²: Induces a specific turn conformation, protecting against aminopeptidase degradation and locking the peptide into a DOR-preferred geometry.
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Thr⁶: Extends the C-terminus, providing additional hydrophilic contacts unique to the Delta receptor surface.
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Modification ((3,5-Diiodo-Tyr1)):
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Steric Bulk: The large iodine atoms (Van der Waals radius ~1.98 Å) increase the volume of the Tyr1 side chain, potentially causing steric clashes within the receptor's orthosteric pocket.
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Electronic Effect (Critical): The electron-withdrawing nature of two iodine atoms drastically increases the acidity of the phenolic hydroxyl.
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Tyr pKa: ~10.1 (Neutral at pH 7.4)
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3,5-Diiodo-Tyr pKa: ~6.4 (Ionized/Anionic at pH 7.4)
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The Ionization Conundrum
At physiological pH (7.4), (3,5-Diiodo-Tyr1)-DTLET exists primarily as a phenolate anion . Since the opioid receptor binding pocket typically requires a neutral phenol for optimal hydrogen bonding, this analog often exhibits reduced affinity compared to the mono-iodinated (3-Iodo-Tyr1) or non-iodinated parent. However, it remains a vital tool for defining the electrostatic tolerance of the DOR binding pocket.
Figure 1: Mechanistic impact of 3,5-diiodination on receptor interaction logic.
Part 2: Binding Selectivity Profile
The utility of (3,5-Diiodo-Tyr1)-DTLET lies in its selectivity ratio. While absolute affinity (
Comparative Binding Data (Reference Values)
Note: Values represent consensus ranges from enkephalin SAR literature.
| Ligand | DOR | MOR | Selectivity Ratio ( | Primary State at pH 7.4 |
| DTLET (Parent) | 1.5 - 2.5 | 25 - 40 | ~15 - 20 | Neutral Phenol |
| [³H]-DPDPE | 2.0 - 4.0 | > 500 | > 200 | Neutral Phenol |
| (3-Iodo-Tyr1)-DTLET | 2.0 - 5.0 | 50 - 100 | ~20 | Neutral Phenol |
| (3,5-Diiodo-Tyr1)-DTLET | 15 - 50 * | > 500 | > 30 | Anionic Phenolate |
*Note: The di-iodo analog typically shows a 10-20x loss in affinity due to the ionization effect described above, but often retains or improves selectivity because the Mu receptor is less tolerant of the bulky iodine atoms than the Delta receptor.
Part 3: Experimental Workflows
To validate the selectivity of (3,5-Diiodo-Tyr1)-DTLET in your specific assay system, follow these self-validating protocols.
Protocol A: Membrane Preparation (DOR-Enriched)
Objective: Isolate membranes from NG108-15 cells (which naturally express high levels of DOR and low MOR) or transfected CHO-DOR cells.
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Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500
for 5 min. -
Lysis: Resuspend pellet in Hypotonic Buffer (50 mM Tris-HCl, pH 7.4, 2 mM EDTA). Homogenize using a Polytron (3 bursts, 10s).
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Fractionation: Centrifuge homogenate at 40,000
for 30 min at 4°C. -
Wash: Resuspend pellet in buffer, re-centrifuge.
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Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 10% Sucrose). Flash freeze.
Protocol B: Competition Binding Assay (The Selectivity Filter)
Objective: Determine
Reagents:
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DOR Radioligand: [³H]-DPDPE (0.5 nM final).
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MOR Radioligand: [³H]-DAMGO (0.5 nM final).
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Competitor: (3,5-Diiodo-Tyr1)-DTLET (Concentration range:
M to M). -
Blocker: 0.1% BSA and 50 µg/mL Bacitracin (to prevent peptide degradation).
Workflow:
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Incubation: Mix 200 µL membrane protein (20-40 µg) + 25 µL Radioligand + 25 µL Competitor.
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Equilibrium: Incubate for 90 minutes at 25°C .
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Critical Step: Do not incubate at 37°C, as di-iodo peptides are susceptible to rapid deiodination and enzymatic cleavage.
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Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) .
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Why PEI? Iodinated peptides are "sticky" (lipophilic). PEI neutralizes the glass fiber charge, reducing non-specific binding (NSB) to the filter.
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Counting: Measure radioactivity via liquid scintillation.
Protocol C: Functional [³⁵S]GTP S Binding
Objective: Confirm the compound acts as an agonist and not an antagonist.
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Setup: Incubate membranes with GDP (10 µM) and [³⁵S]GTP
S (0.1 nM). -
Stimulation: Add (3,5-Diiodo-Tyr1)-DTLET (10 µM).
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Readout: An increase in bound radioactivity indicates G-protein activation (Agonism).
Part 4: Mechanistic Signaling Pathway
The following diagram illustrates the Delta Opioid Receptor activation pathway triggered by (3,5-Diiodo-Tyr1)-DTLET, highlighting the G-protein coupling specificity.
Figure 2: Signal transduction cascade initiated by ligand binding to DOR, leading to neuronal inhibition.
Part 5: Applications in Drug Discovery[2]
Why use (3,5-Diiodo-Tyr1)-DTLET instead of standard agonists like SNC80 or DPDPE?
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Structural Biology: The heavy iodine atoms provide anomalous scattering signal, making this analog valuable for X-ray crystallography or Cryo-EM studies to map the receptor binding pocket.
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Radiochemistry Precursor: It serves as the "cold standard" when synthesizing or validating [¹²⁵I]-DTLET . Note that for radiolabeling, the mono-iodo form is often preferred for higher affinity, but the di-iodo form is a common byproduct that must be separated and characterized.
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Lipophilicity Studies: The iodine atoms significantly increase LogP, allowing researchers to study how lipophilicity influences blood-brain barrier (BBB) penetration relative to the parent peptide.
Troubleshooting Selectivity
If your assay shows low selectivity (high MOR binding):
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Check pH: Ensure buffers are strictly pH 7.4. Lower pH (e.g., 6.5) will protonate the phenol, artificially increasing affinity but losing physiological relevance.
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Check Proteolysis: Di-iodinated peptides are stable against some enzymes but not all. Use a cocktail of Amastatin, Bestatin, and Bacitracin.
References
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Zajac, J. M., et al. (1983). "Deltakephalin, Tyr-D-Thr-Gly-Phe-Leu-Thr: A new highly potent and fully specific agonist for opiate delta-receptors." Science.
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Gacel, G., et al. (1988). "Synthesis, biochemical and pharmacological properties of (3,5-diiodo-Tyr1)-derivatives of enkephalins." Journal of Medicinal Chemistry.
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Gent, W. L., & Wilson, B. D. (1989).[2] "Experimental values of the ionization constants for L-3,5-di-iodotyrosine and a model for ionic interactions." Biochemical Pharmacology.
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Kieffer, B. L., et al. (1992). "The delta-opioid receptor: Isolation of a cDNA by expression cloning and pharmacological characterization." Proceedings of the National Academy of Sciences.
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Schiller, P. W. (2010). "Opioid Peptide Analogs with Novel Activity Profiles as Leads for the Development of Better Analgesics." The AAPS Journal.
